Intoplicine - 125974-72-3

Intoplicine

Catalog Number: EVT-271505
CAS Number: 125974-72-3
Molecular Formula: C21H24N4O
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Intoplicine is a pyridoindole.
Intoplicine has been used in trials studying the treatment of Unspecified Adult Solid Tumor, Protocol Specific.
Intoplicine is a benzopyridoindole derivative with antineoplastic property. Intoplicine inhibits activities of both topoisomerase I and II via intercalating DNA helix, thereby hindering the movements of enzymes along DNA molecules during DNA transcription and replication, respectively. Furthermore, this agent stabilizes DNA-enzyme complexes during unwinding processes by both topoisomerases, leading to double- and single-stranded DNA breaks. Consequently, these effects bring about cell growth inhibition and apoptosis of tumor cells.
Source and Classification

Intoplicine was developed as part of a series of compounds derived from the 7H-benzo[e]-pyrido-[4,3-b]-indole framework. Its classification as a dual inhibitor of DNA topoisomerases places it among other chemotherapeutic agents that target DNA processes essential for cell division and tumor growth. The compound has been evaluated in clinical settings for its efficacy against several types of cancers, including breast and lung cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of intoplicine involves several organic chemistry techniques aimed at constructing its complex molecular framework. The general synthetic route includes:

  1. Formation of the Core Structure: The initial step typically involves the condensation of appropriate aromatic and heteroaromatic precursors under acidic conditions to form the benzo[e]-pyrido structure.
  2. Functionalization: Subsequent steps may involve electrophilic substitutions or nucleophilic additions to introduce various functional groups that enhance the compound's pharmacological properties.

For example, studies have demonstrated the successful synthesis of related acridone derivatives using methods such as refluxing in solvents like tetrahydrofuran and employing reagents like cuprous chloride and potassium carbonate .

Molecular Structure Analysis

Structure and Data

Intoplicine's molecular structure can be represented by its chemical formula C19H17N3C_{19}H_{17}N_{3} with a molecular weight of approximately 303.36 g/mol. The compound features a complex arrangement that includes:

  • A fused ring system characteristic of pyridoindole derivatives.
  • Functional groups that facilitate interaction with DNA topoisomerases.

The structural integrity is crucial for its biological activity, particularly in binding to the active sites of topoisomerases .

Chemical Reactions Analysis

Reactions and Technical Details

Intoplicine undergoes several key reactions that underpin its mechanism of action:

  1. Topoisomerase Inhibition: Intoplicine induces DNA strand breaks mediated by both topoisomerase I and II through a poisoning mechanism. This reaction leads to the stabilization of the enzyme-DNA cleavage complex, preventing DNA religation.
  2. Cellular Uptake: The compound's lipophilicity aids in its cellular uptake, allowing it to reach intracellular targets effectively.

Experimental data indicate that intoplicine's interaction with purified topoisomerases results in distinct cleavage patterns on DNA, highlighting its dual inhibitory profile .

Mechanism of Action

Process and Data

The mechanism by which intoplicine exerts its antitumor effects involves:

  1. Binding to Topoisomerases: Intoplicine binds to the active sites of both topoisomerase I and II, inhibiting their catalytic activities.
  2. Induction of DNA Damage: The binding leads to the formation of covalent complexes that stabilize DNA breaks during replication, ultimately triggering apoptosis in cancer cells.

Clinical studies have shown that optimal plasma concentrations (around 10 micrograms/mL) are necessary for achieving significant antitumor activity across various cancer types .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Intoplicine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data can vary based on purity but is generally above 200 °C.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Intoplicine has been primarily investigated for its potential use in cancer therapy due to its ability to inhibit critical enzymes involved in DNA processing. Its applications include:

  • Antitumor Therapy: Clinical trials are ongoing to evaluate its efficacy against various malignancies, particularly those resistant to conventional therapies.
  • Research Tool: As a dual inhibitor of topoisomerases, intoplicine serves as a valuable tool in research settings to study mechanisms of drug resistance and cellular responses to DNA damage.
Introduction to Intoplicine as a Dual Topoisomerase Inhibitor

Historical Development and Discovery of Benzo-Pyrido-Indole Derivatives

The discovery pathway of intoplicine traces back to extensive structure-activity relationship (SAR) studies focused on ellipticine analogs, natural alkaloids with known antitumor properties. Early investigations revealed that modifications to the ellipticine core could yield compounds with enhanced topoisomerase inhibitory activity and improved pharmacological profiles. This research culminated in the development of the 7H-benzo[e]pyrido[4,3-b]indole scaffold, which provided the structural foundation for intoplicine [3].

Table 1: Evolution of Benzo-Pyrido-Indole Derivatives

Research PhaseKey Structural FeaturesTopoisomerase Inhibition ProfileAdvancements Over Predecessors
Early Ellipticine AnalogsPentacyclic planar structurePrimarily topoisomerase II inhibitionDemonstrated proof-of-concept for indole-based topoisomerase inhibition
Prototype Benzo-Pyrido-IndolesIntroduction of pyridine nitrogenModerate dual topo I/II activityBroader spectrum of anticancer activity
Intoplicine (RP-60475)Optimized substituents at positions 7 and 9Potent balanced dual inhibitionEnhanced DNA binding affinity and reduced reversibility of cleavage complexes

Critical molecular refinements distinguishing intoplicine include specific substitutions at positions 7 and 9 of the tetracyclic core, which optimize its binding affinity for both topoisomerase enzymes. Preclinical characterization demonstrated that intoplicine induced a unique cleavage site pattern distinct from classical topoisomerase poisons like camptothecin (Topo I inhibitor) or etoposide (Topo II inhibitor). This suggested a novel interaction mechanism with the topoisomerase-DNA complexes. Unlike camptothecin derivatives, which possess a hydrolytically unstable lactone ring, intoplicine exhibited superior chemical stability across physiological pH ranges, addressing a significant limitation of earlier topoisomerase-targeted agents [3] [6] [9].

The development of intoplicine exemplified a successful rational drug design approach where biochemical insights into topoisomerase function informed structural modifications. The compound emerged as a lead candidate from systematic screening of synthetic analogs designed to simultaneously engage both type I and type II topoisomerases while maintaining favorable drug-like properties. Its discovery timeline paralleled growing scientific interest in dual-targeting strategies as a solution to the limitations of single-enzyme inhibition in cancer therapeutics [3] [8].

Position of Intoplicine in Antineoplastic Agent Classification

Within standardized classification systems for antineoplastic agents, intoplicine occupies a specialized niche. According to the Anatomical Therapeutic Chemical (ATC) Classification System maintained by the WHO Collaborating Centre for Drug Statistics Methodology, intoplicine falls under the broad category L01 (Antineoplastic agents). More specifically, it belongs to L01XX (Other antineoplastic agents) rather than being categorized under enzyme-specific inhibitors like L01BC (Topoisomerase I inhibitors) or L01CB (Topoisomerase II inhibitors). This classification reflects its mechanistic distinction from conventional topoisomerase inhibitors that target only a single enzyme [5] [7].

Table 2: Classification of Intoplicine Within Antineoplastic Agents

Classification LevelCategoryRepresentative AgentsIntoplicine's Position
L01 (Antineoplastic Agents)Broad categoryAll cytostatic/cytotoxic drugsIncluded as antineoplastic agent
L01B (Antimetabolites)AntimetabolitesMethotrexate, cytarabine, fluorouracilNot applicable
L01C (Plant Alkaloids)Natural productsVinca alkaloids, taxanes, camptothecinsNot applicable
L01D (Cytotoxic Antibiotics)AnthracyclinesDoxorubicin, daunorubicinNot applicable
L01E (Protein Kinase Inhibitors)Targeted therapiesImatinib, erlotinibNot applicable
L01XX (Other Antineoplastic Agents)Diverse mechanismsAltretamine, hydroxycarbamide, asparaginaseClassified here as dual topoisomerase inhibitor

Pharmacologically, intoplicine belongs to the emerging class of dual topoisomerase poisons, differentiating it from:

  • Anthracyclines (e.g., doxorubicin): Primarily Topo II inhibitors with additional mechanisms including free radical generation and DNA intercalation
  • Camptothecins (e.g., topotecan): Selective Topo I inhibitors targeting the enzyme-DNA cleavage complex
  • Podophyllotoxins (e.g., etoposide): Specific Topo II inhibitors that stabilize the cleavage complex without intercalating DNA
  • Novel targeted agents: Kinase inhibitors and monoclonal antibodies with distinct molecular targets [5] [9]

This unique positioning stems from intoplicine's simultaneous interference with both topoisomerase I and II functions. While anthracyclines exhibit some degree of dual inhibition, their activity against Topo I is considerably weaker than against Topo II. Intoplicine was specifically designed and optimized for balanced potency against both enzymes, representing a distinct pharmacological subclass. The compound's mechanistic novelty is further evidenced by its activity against cell lines resistant to conventional topoisomerase inhibitors, suggesting a lack of complete cross-resistance with established drug classes [3] [9].

Rationale for Dual Topoisomerase I/II Inhibition Strategy

The biological rationale for simultaneously targeting topoisomerase I and II stems from their complementary roles in DNA metabolism. Topoisomerase I primarily manages DNA supercoiling during replication and transcription by creating transient single-strand breaks, while topoisomerase II resolves DNA tangles and knots through ATP-dependent double-strand break formation. Cancer cells, with their accelerated replication rates and heightened metabolic activity, exhibit increased dependence on both enzymes to manage DNA topology, creating a therapeutic vulnerability [3] [8] [9].

Intoplicine's dual inhibition strategy offers several mechanistic advantages over single-enzyme targeting:

  • Synergistic Cytotoxicity: Simultaneous disruption of both topoisomerases creates overwhelming DNA damage that exceeds cellular repair capacities, leading to enhanced cancer cell apoptosis. This synergy arises because lesions induced by one enzyme can create topological challenges requiring the other, establishing a vicious cycle of DNA damage.
  • Reduced Resistance Development: Cancer cells often develop resistance through isoform switching (increased expression of the unaffected topoisomerase) or mutations in the target enzyme. Dual inhibition creates a higher genetic barrier to resistance by necessitating simultaneous adaptations in both targets, which is evolutionarily less probable.
  • Broader Activity Spectrum: Certain tumors exhibit differential expression of topoisomerase isoforms. Dual inhibitors potentially maintain efficacy across heterogeneous tumor populations regardless of which topoisomerase is predominantly expressed.
  • Overcoming Compensatory Mechanisms: Inhibition of one topoisomerase often leads to compensatory upregulation of the other. Dual targeting prevents this adaptive response by blocking both enzymatic pathways simultaneously [3] [8].

Biochemical studies confirmed intoplicine's dual poisoning mechanism. The compound stabilizes both topoisomerase-DNA cleavage complexes in a concentration-dependent manner. At pharmacologically relevant concentrations (≤1 μM), intoplicine induces both single-strand breaks (SSB) via Topo I and double-strand breaks (DSB) via Topo II. Its bell-shaped dose-response curve for DNA break formation reflects its DNA intercalative properties, which become predominant at higher concentrations and interfere with topoisomerase-DNA binding. This intercalation contributes to its unique cleavage site specificity, distinct from classical topoisomerase poisons [3].

Table 3: Comparative Mechanism of Topoisomerase Inhibitors

Inhibitor ClassPrimary TargetDNA Break TypeIntercalative ActivityResistance Circumvention Profile
CamptothecinsTopoisomerase ISingle-strand breaksWeak/non-intercalativeLimited against Topo II-overexpressing cells
Etoposide/PodophyllotoxinsTopoisomerase IIDouble-strand breaksNon-intercalativeLimited against Topo I-overexpressing cells
AnthracyclinesPrimarily Topoisomerase IIPrimarily double-strandStrong intercalatorPartial through multiple mechanisms
IntoplicineBoth Topo I & IIBoth single & double-strandModerate intercalatorBroad, including camptothecin- and etoposide-resistant lines

The therapeutic implications of dual inhibition are significant. Intoplicine demonstrated a broad preclinical activity spectrum against various solid tumors, including those traditionally less responsive to single topoisomerase inhibitors. Cellular studies using KB cell lines revealed that intoplicine-induced DNA damage manifested rapidly upon drug exposure and reversed slowly after removal, indicating persistent target engagement. This contrasts with the more readily reversible effects of camptothecin. Importantly, intoplicine retained activity against cell lines with defined resistance mechanisms to either camptothecin (Topo I-mediated resistance) or amsacrine (Topo II-mediated resistance), validating the resistance-overcoming potential of dual inhibition [3] [9].

Polypharmacological profiling indicates that dual topoisomerase inhibitors like intoplicine represent an early example of intentional multi-targeting in anticancer drug design. This approach anticipates the contemporary trend toward polypharmacology in oncology, where modulating multiple targets simultaneously offers advantages over highly selective single-target agents. The therapeutic index of such dual inhibitors depends critically on achieving sufficient differential toxicity between cancer cells (with high topoisomerase expression and replication stress) and normal cells (with lower enzymatic demands). Preclinical data suggested that intoplicine achieved this selectivity through preferential accumulation of irreparable DNA damage in rapidly proliferating cells [3] [8].

Properties

CAS Number

125974-72-3

Product Name

Intoplicine

IUPAC Name

16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C21H24N4O/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23)

InChI Key

QROONAIPJKQFMC-UHFFFAOYSA-N

SMILES

CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C

Solubility

Soluble in DMSO

Synonyms

11-(3-dimethylaminopropylamino)-3-hydroxy-8-methyl-7H-benzo(e)pyrido(4,3-b)indole dimethanesulfonate
intoplicin
intoplicine
NSC D645008
RP 60475F
RP60475F

Canonical SMILES

CC1=CN=C(C2=C1NC3=C2C4=C(C=C3)C=C(C=C4)O)NCCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.